molecular formula C22H22N4O4 B13419157 1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-propoxypropyl)- CAS No. 62335-65-3

1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-propoxypropyl)-

Cat. No.: B13419157
CAS No.: 62335-65-3
M. Wt: 406.4 g/mol
InChI Key: MRKCCNIBTBDTBE-UHFFFAOYSA-N
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Description

1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-propoxypropyl)- is a complex organic compound with a unique structure that includes multiple functional groups. This compound is known for its potential applications in various fields, including chemistry, biology, and industry. Its structure consists of a naphth[2,3-f]isoindole core with amino and imino substituents, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-propoxypropyl)- typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives and isoindole precursors. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also include purification steps such as crystallization, distillation, and chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-propoxypropyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can convert the imino groups to amino groups, changing the compound’s functionality.

    Substitution: The amino and imino groups can participate in substitution reactions, where other functional groups replace them.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully reduced amine compounds. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-propoxypropyl)- has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound may be used as a probe or marker due to its distinct chemical properties. It can also be studied for its potential biological activity and interactions with biomolecules.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers investigate its effects on various biological targets and pathways to develop new drugs.

    Industry: In industrial applications, the compound can be used as a dye, pigment, or intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-propoxypropyl)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact mechanism may vary depending on the specific application and target, but it generally involves the formation of covalent or non-covalent interactions that alter the target’s function.

Comparison with Similar Compounds

Similar Compounds

    4,11-Diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-1H-naphth(2,3-f)isoindole-1,5,10-trione: This compound has a similar structure but with a methoxypropyl group instead of a propoxypropyl group.

    4,11-Diamino-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone: This compound lacks the propoxypropyl group and has a different substitution pattern on the naphth[2,3-f]isoindole core.

Uniqueness

1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-propoxypropyl)- is unique due to its specific substitution pattern and the presence of both amino and imino groups. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

62335-65-3

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

4,11-diamino-1-imino-2-(3-propoxypropyl)naphtho[2,3-f]isoindole-3,5,10-trione

InChI

InChI=1S/C22H22N4O4/c1-2-9-30-10-5-8-26-21(25)15-16(22(26)29)18(24)14-13(17(15)23)19(27)11-6-3-4-7-12(11)20(14)28/h3-4,6-7,25H,2,5,8-10,23-24H2,1H3

InChI Key

MRKCCNIBTBDTBE-UHFFFAOYSA-N

Canonical SMILES

CCCOCCCN1C(=N)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

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